![molecular formula C9H8N2OS B2710618 4-(丙-2-烯-1-氧基)噻吩并[2,3-d]嘧啶 CAS No. 1862652-93-4](/img/structure/B2710618.png)

4-(丙-2-烯-1-氧基)噻吩并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” is a compound that has been synthesized and studied for its potential therapeutic properties . It is a type of thieno[2,3-d]pyrimidine, which is a class of compounds known to exhibit a range of pharmacological effects .

Synthesis Analysis

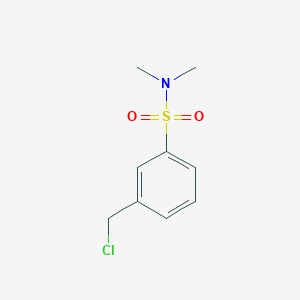

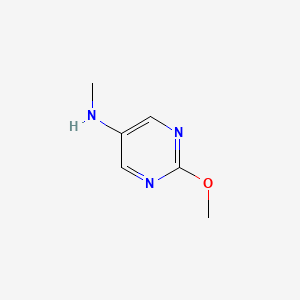

The synthesis of “4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” involves a click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . This process is known as copper-catalyzed 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of “4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” has been characterized by various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine” are primarily related to its synthesis. The compound is synthesized through a click reaction, which is a type of 1,3-dipolar cycloaddition .科学研究应用

抗肿瘤应用

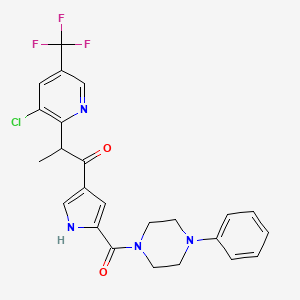

噻吩并[2,3-d]嘧啶骨架因其抗肿瘤特性而被广泛探索。邓等人(2009 年)合成了一系列 2-氨基-4-氧代-6-取代噻吩并[2,3-d]嘧啶,这些化合物对表达叶酸受体 (FR) 的肿瘤细胞表现出有效的生长抑制作用。这些化合物对甘氨酰胺核苷酸甲酰转移酶和 AICA 核苷酸甲酰转移酶具有双重抑制作用,这将它们与其他抗叶酸药物区分开来 (邓等人,2009 年)。类似地,王等人(2011 年)报道了具有噻吩酰侧链的 2-氨基-4-氧代-6-取代吡咯并[2,3-d]嘧啶抗叶酸药物的合成,这些药物通过 FR 和质子偶联叶酸转运蛋白 (PCFT) 的选择性膜转运在体外和体内显示出显着的抗肿瘤活性 (王等人,2011 年)。

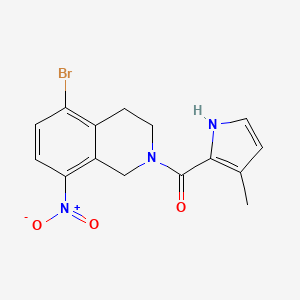

抗菌和抗炎剂

噻吩并[2,3-d]嘧啶衍生物也表现出显着的抗菌和抗炎活性。Tolba 等人(2018 年)的一项研究重点介绍了新型噻吩并[2,3-d]嘧啶衍生物的合成,这些衍生物对真菌、细菌和炎症表现出显着的活性 (Tolba 等人,2018 年)。此外,Prasad 和 Kishore (2007) 开发了一种微波辅助路线来合成 6-取代-2,3,4-三氢嘧啶并[1,2-c]9,10,11,12-四氢苯并[b]噻吩并[3,2-e]嘧啶,表现出与标准治疗相当的抗菌活性 (Prasad 和 Kishore,2007 年)。

放射防护和抗肿瘤活性

Alqasoumi 等人(2009 年)报道了新型噻吩并[2,3-d]嘧啶衍生物的合成,包括氨基酸和咪唑并噻吩-嘧啶,这些衍生物显示出有希望的放射防护和抗肿瘤活性 (Alqasoumi 等人,2009 年)。

电荷转移和电子应用

Irfan (2014) 探索了 4,6-二(噻吩-2-基)嘧啶衍生物的电荷转移特性,以用于电子和光物理领域的潜在应用。该研究利用密度泛函理论来调整这些衍生物的电子、光物理和电荷转移特性 (Irfan,2014 年)。

合成与生物学评价

Sayed 等人(2008 年)专注于新型噻吩并[2,3-d]嘧啶衍生物的合成和生物学评价,揭示了显着的抗菌活性 (Sayed 等人,2008 年)。

作用机制

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which 4-(prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine belongs, have been reported to exhibit diverse biological activities .

Mode of Action

It’s known that the interaction of a compound with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

Compounds of the thieno[2,3-d]pyrimidine class have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

生化分析

Biochemical Properties

It has been synthesized and tested for its in vitro anticancer activity against NCI-60 human tumor cell lines .

Cellular Effects

In cellular studies, 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine has shown significant activity against several cancer cell lines, including SF-539 (CNS cancer), HCT-116 (colon cancer), OVCAR-8 (ovarian cancer), PC-3 (prostate cancer), and CCRF-CEM (leukemia) .

Molecular Mechanism

Molecular simulations suggest that the thieno[2,3-d]pyrimidine-2,4-dione moiety could form a favorable π–π stacking interaction with certain biomolecules .

属性

IUPAC Name |

4-prop-2-enoxythieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-2-4-12-8-7-3-5-13-9(7)11-6-10-8/h2-3,5-6H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOCEHRUBRYCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C2C=CSC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]carbamate](/img/structure/B2710542.png)

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)

![{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B2710554.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-1-carboxamide](/img/structure/B2710557.png)